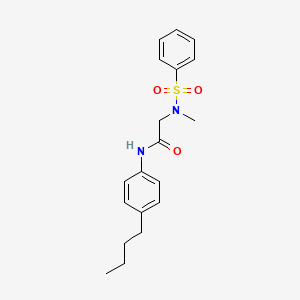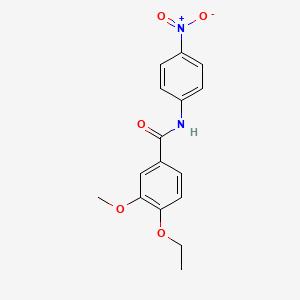![molecular formula C20H12N2O7 B4105134 2-[(2-methoxybenzoyl)oxy]-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4105134.png)
2-[(2-methoxybenzoyl)oxy]-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione
Overview
Description
2-[(2-methoxybenzoyl)oxy]-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione, also known as MNBD, is a synthetic compound that has been studied for its potential application in scientific research. It belongs to the class of isoquinoline-1,3-diones and has been found to exhibit various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 2-[(2-methoxybenzoyl)oxy]-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione involves the inhibition of various enzymes and signaling pathways that play a role in cell growth and survival. It has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, and to downregulate the expression of various proteins involved in cell cycle regulation.
Biochemical and Physiological Effects
2-[(2-methoxybenzoyl)oxy]-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione has been found to exhibit various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-cancer properties. It has been shown to reduce oxidative stress and inflammation in cells, which may contribute to its potential in treating neurodegenerative diseases. 2-[(2-methoxybenzoyl)oxy]-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione has also been found to induce apoptosis and inhibit cell proliferation in cancer cells, making it a potential candidate for cancer therapy.
Advantages and Limitations for Lab Experiments
2-[(2-methoxybenzoyl)oxy]-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione has several advantages for lab experiments, including its synthetic availability, stability, and low toxicity. However, its solubility in water is limited, which may pose challenges in certain experiments. Additionally, further studies are needed to determine its pharmacokinetics and potential toxicity in vivo.
Future Directions
There are several future directions for the study of 2-[(2-methoxybenzoyl)oxy]-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione, including its potential application in drug development and its mechanism of action in various disease states. Further studies are needed to determine its pharmacokinetics and toxicity in vivo, as well as its potential for clinical use in treating cancer and neurodegenerative diseases. Additionally, the development of 2-[(2-methoxybenzoyl)oxy]-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione derivatives may lead to the discovery of more potent and selective compounds for scientific research.
Scientific Research Applications
2-[(2-methoxybenzoyl)oxy]-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione has been studied for its potential application in various scientific research areas, including cancer, neurodegenerative diseases, and inflammation. It has been found to exhibit anti-cancer properties by inducing apoptosis and inhibiting cell proliferation in cancer cells. 2-[(2-methoxybenzoyl)oxy]-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione has also shown potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's by reducing oxidative stress and inflammation.
properties
IUPAC Name |
(6-nitro-1,3-dioxobenzo[de]isoquinolin-2-yl) 2-methoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N2O7/c1-28-16-8-3-2-5-12(16)20(25)29-21-18(23)13-7-4-6-11-15(22(26)27)10-9-14(17(11)13)19(21)24/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHVRMFQPEDDFDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)ON2C(=O)C3=C4C(=C(C=C3)[N+](=O)[O-])C=CC=C4C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-methoxy-2-nitrophenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4105058.png)
![5-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]pyrimidine](/img/structure/B4105064.png)
![2-[1-(4-ethoxybenzyl)-4-(1-isopropyl-4-piperidinyl)-2-piperazinyl]ethanol](/img/structure/B4105071.png)
![3-methoxy-N-[(4-methoxyphenyl)(phenyl)methyl]benzamide](/img/structure/B4105072.png)
![1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]-4-(4-isopropoxybenzoyl)piperazine](/img/structure/B4105088.png)
![4-(2-furyl)-2-phenyl-2,3-diazaspiro[4.5]decan-1-one](/img/structure/B4105094.png)



![2-[(6-amino-1,3-benzothiazol-2-yl)thio]-N-1,3-thiazol-2-ylbutanamide](/img/structure/B4105110.png)
![2-{[4-ethyl-5-(1-naphthylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-phenoxyphenyl)acetamide](/img/structure/B4105114.png)
![1-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-4-phenylphthalazine](/img/structure/B4105121.png)

